molecular formula C7H13N B12277528 1-Azetidino-isobutene CAS No. 81156-88-9

1-Azetidino-isobutene

Cat. No.: B12277528
CAS No.: 81156-88-9
M. Wt: 111.18 g/mol
InChI Key: MAQZILNLVNBMOU-UHFFFAOYSA-N
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Description

Contextualization of Azetidine (B1206935) Ring Systems in Molecular Design

Azetidines are a significant class of four-membered nitrogen heterocycles that have garnered substantial attention in organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchgate.net Their importance stems from their presence as a core structural unit in various natural products and pharmaceutical agents, as well as their role as versatile synthetic precursors. researchgate.net

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts (2-azetidinones), are valuable substrates for the design and preparation of biologically active compounds. nih.gov They serve as foundational scaffolds that can be functionalized at different positions of the ring. researchgate.netnih.gov Moreover, these strained ring systems are versatile building blocks for the synthesis of other nitrogen-containing compounds with potential biological activities. nih.gov The development of efficient and concise methods to construct azetidines is of great importance across multiple scientific disciplines. researchgate.net Their incorporation into molecules can lead to improved pharmacokinetic or toxicological profiles. chemrxiv.org

The utility of azetidines extends to their application as chiral templates and in polymerization. rsc.orgrsc.org For instance, azetidine-derived binuclear zinc catalysts have been developed for enantioselective catalysis, where the rigidity of the azetidine scaffold enhances control over the catalytic pocket, leading to increased enantioselectivity. rsc.org

Influence of Ring Strain on Azetidine Reactivity Profiles

The reactivity of azetidines is largely dictated by their considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This strain lies between that of the less stable and more difficult to handle aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.orgrsc.org This intermediate level of strain makes azetidines both reasonably stable for handling and sufficiently reactive to undergo unique chemical transformations under appropriate conditions. rsc.orgrsc.org

The inherent ring strain facilitates ring-opening reactions, allowing for the functionalization of bonds through σ-N–C bond cleavage. rsc.org This "strain-driven" character is a key feature that synthetic chemists exploit. rsc.orgrsc.org While this strain is beneficial for synthetic transformations, it can also lead to undesired stability issues, such as decomposition pathways not observed in larger ring systems. nih.gov For example, acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines. nih.gov

Structural Classification of 1-Azetidino-isobutene as an Azetidine-Derived Enamine

This compound is structurally classified as an enamine derived from the secondary amine azetidine. Enamines are unsaturated compounds formed from the condensation of an aldehyde or a ketone with a secondary amine. wikipedia.orgmasterorganicchemistry.com They are characterized by a nitrogen atom attached to a double bond.

Distinctive Features of the Azetidine Heterocycle

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. researchgate.netresearchgate.net Its key features include:

Strained Ring System: As previously mentioned, the significant ring strain is a defining characteristic that governs its reactivity. rsc.orgrsc.org

Puckered Conformation: Unlike the nearly planar oxetane (B1205548) and thietane (B1214591) rings, the azetidine ring adopts a puckered conformation that undergoes inversion. rsc.org

Basic Nitrogen Atom: The presence of the nitrogen atom provides a basic site and enables a variety of synthetic manipulations. nih.gov

The synthesis of the azetidine ring itself can be challenging due to the ring strain. acs.orgnumberanalytics.com Common synthetic methods include intramolecular cyclizations involving nucleophilic displacement of a leaving group by a nitrogen nucleophile and the reduction of β-lactams. rsc.orgacs.org

Contribution of the Isobutene Moiety to Conjugation and Reactivity

The isobutene moiety in this compound is crucial to its classification as an enamine. In enamines, the nitrogen lone pair participates in p-π conjugation with the double bond, which increases the electron density at the β-carbon. scripps.edu This makes the β-carbon nucleophilic. wikipedia.orgmasterorganicchemistry.com

The reactivity of enamines is influenced by several factors, including the nature of the amine and the substitution pattern of the alkene. scripps.edu For instance, ketone-derived enamines are generally more reactive than aldehyde-derived enamines. wikipedia.org The geometry of the enamine system also plays a role; for example, enamines derived from five-membered rings like pyrrolidine (B122466) are often more reactive than those from six-membered rings like piperidine (B6355638) due to better orbital alignment for p-π conjugation. wikipedia.orgresearchgate.net The isobutene group in this compound provides two methyl groups on the β-carbon of the enamine system, which can influence its steric and electronic properties during reactions.

Role of this compound as a Strategic Building Block and Intermediate in Complex Molecule Synthesis

While specific, widespread applications of this compound in complex molecule synthesis are not extensively documented in readily available literature, its structural components suggest its potential as a strategic building block. Azetidines, in general, are considered privileged structures in medicinal chemistry and serve as important intermediates and catalysts in organic synthesis. researchgate.netchemrxiv.org

The enamine functionality of this compound makes it a potent nucleophile. Enamines are well-established intermediates for the formation of carbon-carbon bonds, such as in the Stork enamine alkylation. wikipedia.orgmasterorganicchemistry.com Therefore, this compound could theoretically be employed to introduce the azetidine-containing fragment into a larger molecule via reaction with various electrophiles.

The concept of using small, functionalized molecules as "building blocks" is a cornerstone of modern synthetic chemistry, enabling the construction of complex targets in a modular fashion. acs.orguni-duesseldorf.denih.gov Given the importance of the azetidine motif, a reactive intermediate like this compound could serve as a valuable tool for chemists to incorporate this strained heterocycle into novel chemical structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81156-88-9

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-(2-methylprop-1-enyl)azetidine

InChI

InChI=1S/C7H13N/c1-7(2)6-8-4-3-5-8/h6H,3-5H2,1-2H3

InChI Key

MAQZILNLVNBMOU-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCC1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Azetidino Isobutene and Analogous Azetidine Enamines

Convergent and Divergent Synthesis Strategies for 1-Azetidino-isobutene

Synthetic Routes via Azetidine (B1206935) Derivatives and Isobutene Precursors

While specific literature on the synthesis of this compound is not abundant, its preparation can be extrapolated from established methods for enamine synthesis. A primary route would involve the direct condensation of azetidine with isobutyraldehyde (B47883). This reaction, typically carried out under dehydrating conditions, would proceed through a hemiaminal intermediate, which then eliminates water to form the enamine. To drive the equilibrium towards the product, azeotropic removal of water using a Dean-Stark apparatus is a common technique.

Alternatively, more reactive isobutene precursors could be employed. For instance, the reaction of azetidine with an isobutenyl halide or sulfonate in the presence of a base could form the desired product via a nucleophilic substitution reaction. Another modern approach involves the transition metal-catalyzed cross-coupling of azetidine with an isobutenyl-containing coupling partner, such as a vinyl boronic acid or a vinyl halide. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and could be adapted for this purpose.

Precursor 1 Precursor 2 Reaction Type Key Conditions
AzetidineIsobutyraldehydeCondensationAzeotropic removal of water
AzetidineIsobutenyl bromideNucleophilic SubstitutionBase (e.g., triethylamine)
AzetidineIsobutenylboronic acidSuzuki-Miyaura CouplingPalladium catalyst, base
Azetidine2-BromoisobuteneBuchwald-Hartwig AminationPalladium catalyst, base

Established and Emerging Methods for Azetidine Ring Construction

The synthesis of the azetidine ring itself is a well-explored field, with numerous methods developed to overcome the challenges associated with the formation of a strained four-membered ring.

Intramolecular Cyclization Reactions of Amine Nucleophiles

One of the most common and reliable strategies for constructing the azetidine ring is through the intramolecular cyclization of a linear precursor containing an amine nucleophile and a suitable electrophilic center.

The intramolecular SN2 reaction is a cornerstone of azetidine synthesis. nih.gov This method involves a γ-amino halide or a γ-amino sulfonate, where the amine nitrogen acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. The choice of the leaving group is crucial, with sulfonates (e.g., tosylates, mesylates) and halides (e.g., bromides, iodides) being the most commonly employed. The reaction is typically promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity.

A variety of substrates can be utilized in this reaction, allowing for the synthesis of a wide range of substituted azetidines. The efficiency of the cyclization is influenced by factors such as the nature of the substituents on the carbon backbone and the reaction conditions.

Substrate Leaving Group Base Product
3-Bromo-1-propylamineBromideSodium hydrideAzetidine
1-Amino-3-propanol mesylateMesylatePotassium carbonateAzetidine
N-Tosyl-3-chloro-1-propylamineChlorideSodium hydroxideN-Tosylazetidine

In recent years, transition metal-catalyzed C-H amination has emerged as a powerful and atom-economical method for the synthesis of nitrogen-containing heterocycles, including azetidines. rsc.orgorganic-chemistry.orgacs.org Palladium-catalyzed reactions, in particular, have been shown to be effective for the intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.orgacs.org These reactions typically employ a directing group, such as picolinamide, to position the metal catalyst in proximity to the desired C-H bond, facilitating its activation and subsequent C-N bond formation.

This methodology offers a significant advantage as it avoids the pre-functionalization of the carbon skeleton with a leaving group, thus shortening the synthetic sequence. The reactions often proceed with high regioselectivity and can tolerate a variety of functional groups.

Catalyst System Directing Group Substrate Type
Palladium(II) acetate (B1210297)/OxidantPicolinamideγ-Alkylamine derivatives
Rhodium(II) acetate dimerSulfamateγ-Alkylamine derivatives

The intramolecular aminolysis of epoxy amines provides another elegant route to functionalized azetidines. nih.govfrontiersin.orgbohrium.comelsevierpure.comnih.gov This reaction involves the nucleophilic attack of an amine on one of the electrophilic carbons of an epoxide ring within the same molecule. The regioselectivity of the ring-opening is a critical aspect of this method.

Lanthanide triflates, such as lanthanum(III) triflate (La(OTf)₃), have been demonstrated to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgbohrium.comelsevierpure.comnih.gov The catalyst promotes the C3-selective aminolysis, leading to the formation of the desired four-membered ring. frontiersin.org This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.orgbohrium.comelsevierpure.com

Catalyst Substrate Selectivity Product
Lanthanum(III) triflatecis-3,4-Epoxy amineC3-Aminolysis3-Hydroxyazetidine derivative
Ytterbium(III) triflatecis-3,4-Epoxy amineC3-Aminolysis3-Hydroxyazetidine derivative

Cycloaddition Approaches to Four-Membered Heterocycles

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of azetidine synthesis, these reactions involve the formation of the four-membered ring in a single step from two or more unsaturated molecules. Various cycloaddition strategies have been developed to access azetidines and their derivatives, each with its own scope and limitations.

[2+2] Cycloadditions for Azetine and Azetidine Formation

[2+2] cycloaddition reactions involve the combination of two components, each contributing two atoms to the formation of a four-membered ring. In the synthesis of azetidines and their derivatives, this typically involves the reaction of an imine or a related C=N bond-containing molecule with a ketene (B1206846) or an alkene.

One of the most well-known examples is the Staudinger cycloaddition , which unites an imine and a ketene to form a β-lactam (2-azetidinone). mdpi.com Discovered by Hermann Staudinger in 1907, this reaction has become a cornerstone in the synthesis of β-lactam antibiotics. mdpi.com The reaction is generally considered to be a stepwise process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by cyclization of the resulting zwitterionic intermediate. Ketenes are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com

Another significant class of [2+2] cycloadditions for azetidine synthesis is the photochemical cycloaddition of imines and alkenes. researchgate.netnih.gov In these reactions, the imine is typically excited to a triplet state by UV light or by a photosensitizer under visible light, which then undergoes a cycloaddition with an alkene. researchgate.netnih.gov This method provides direct access to the azetidine core. Recent advancements have focused on the use of visible light photocatalysis to achieve these transformations under milder conditions. researchgate.net

Method Reactants Product Key Features
Staudinger CycloadditionImine + Keteneβ-Lactam (Azetidinone)Thermal reaction, often stepwise mechanism, widely used for antibiotic synthesis. mdpi.com
Photochemical [2+2] CycloadditionImine + AlkeneAzetidinePhotochemical activation (UV or visible light), proceeds via an excited state, direct access to the azetidine ring. researchgate.netnih.gov
Aza-Paterno-Büchi Reactions

The Aza-Paterno-Büchi reaction is the nitrogen analog of the Paterno-Büchi reaction and represents a photochemical [2+2] cycloaddition between an imine and an alkene to yield an azetidine. rsc.org This reaction is one of the most direct and efficient methods for the synthesis of the azetidine ring system. rsc.org

The mechanism involves the photoexcitation of the imine to its first singlet excited state (S1), followed by intersystem crossing to the triplet state (T1). The triplet-state imine then reacts with a ground-state alkene to form a 1,4-biradical intermediate. Subsequent spin inversion and ring closure afford the azetidine product. Due to competing non-radiative decay pathways of the excited imine, such as E/Z isomerization, the quantum yields of Aza-Paterno-Büchi reactions can sometimes be low. To overcome this, strategies such as using cyclic imines, which are less prone to isomerization, have been successfully employed. rsc.org

Recent developments in this area have seen the use of visible-light photocatalysis to facilitate the reaction, offering a milder and more selective alternative to direct UV irradiation. researchgate.net This approach often relies on a photosensitizer that absorbs visible light and then transfers its energy to the imine, promoting it to the reactive triplet state. researchgate.net Both intermolecular and intramolecular versions of the Aza-Paterno-Büchi reaction have been developed, providing access to a wide range of substituted and fused azetidine structures.

Formal [2+2]-Cycloadditions Involving Isocyanates and Alkenes

The reaction between isocyanates and alkenes to form β-lactams (2-azetidinones) is considered a formal [2+2] cycloaddition. This method is particularly effective when electron-deficient isocyanates, such as chlorosulfonyl isocyanate, are reacted with electron-rich alkenes.

Mechanistically, this reaction is often described as a stepwise process rather than a concerted pericyclic reaction. The reaction is thought to proceed through a zwitterionic intermediate, which then cyclizes to form the four-membered β-lactam ring. The formation of this intermediate is facilitated by the high electrophilicity of the isocyanate carbon and the nucleophilicity of the alkene.

This synthetic route is valuable for the preparation of a variety of β-lactam structures, which are not only important as antibacterial agents but also serve as versatile synthetic intermediates for the preparation of other nitrogen-containing compounds.

[3+2] Cycloadditions for Polycyclic Azetidines

While [2+2] cycloadditions are common for forming the azetidine ring itself, [3+2] cycloadditions are a powerful strategy for constructing polycyclic systems containing a fused azetidine ring. In these reactions, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered ring. When one of the reactants is an azetine (a four-membered ring with a double bond), the resulting product is a fused bicyclic system containing an azetidine ring.

1-Azetines and 2-azetines can serve as the dipolarophile, reacting with various 1,3-dipoles such as nitrile oxides, nitrile ylides, and nitrilimines. nih.gov These reactions lead to the formation of fused isoxazoline-azetidine, pyrroline-azetidine, and pyrazoline-azetidine scaffolds, respectively. nih.gov This approach rapidly builds molecular complexity, creating fused heterocyclic systems that can be challenging to synthesize by other means. nih.gov

The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the azetine and the 1,3-dipole. The reaction of azetines with azomethine ylides has also been explored, providing access to fused pyrrolidine-azetidine structures. acs.org

1,3-Dipole Azetine Reactant Fused Polycyclic Azetidine Product Yield Range (%)
Nitrile Oxides1-AzetinesFused Isoxazoline-AzetidinesUp to 95% nih.gov
Nitrile Ylides1-AzetinesFused Pyrroline-AzetidinesUp to 68% nih.gov
Nitrilimines1-AzetinesFused Pyrazoline-AzetidinesUp to 89% nih.gov
Azomethine Ylides2-AzetinesFused Pyrrolidine-AzetidinesNot specified acs.org

Rearrangement-Based Syntheses and Strain-Release Strategies

The inherent ring strain of small, bicyclic systems can be harnessed as a driving force for the synthesis of functionalized monocyclic compounds. In the context of azetidine synthesis, rearrangement reactions that involve the cleavage of strained bonds in precursors like azabicyclobutanes provide a powerful and versatile approach.

Transformations Involving Azabicyclo[1.1.0]butanes

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules containing a fused cyclopropane (B1198618) and aziridine (B145994) ring. The significant strain energy within this bicyclic system makes it a reactive intermediate for the synthesis of functionalized azetidines through strain-release-driven reactions. These transformations typically involve the cleavage of the central C-N bond, allowing for the introduction of substituents at the 1- and 3-positions of the resulting azetidine ring.

A common strategy involves the in situ generation of ABBs, which are then reacted with a variety of nucleophiles and electrophiles. For example, the treatment of azabicyclo[1.1.0]butyl carbinols with electrophilic activating agents can trigger divergent rearrangement pathways. Strongly electrophilic reagents like trifluoroacetic anhydride (B1165640) can induce a semipinacol rearrangement to yield keto-1,3,3-substituted azetidines. In this process, one of the groups attached to the carbinol carbon migrates to the adjacent carbon of the azetidine ring.

Alternatively, treatment of the same ABB-carbinols with a different set of reagents can lead to the formation of spiroepoxy azetidines. This highlights the versatility of ABB intermediates, where the reaction outcome can be controlled by the choice of reagents and reaction conditions. The thermodynamic driving force provided by the release of ring strain makes these transformations highly efficient and allows for the construction of complex and densely functionalized azetidine scaffolds that would be difficult to access through other synthetic routes.

Photochemical Rearrangements for Azetidine Scaffolds

Photochemical methods offer powerful and often unique pathways for the construction of strained ring systems like azetidines, proceeding through high-energy intermediates under mild conditions. rsc.org One of the most prominent strategies is the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene. rsc.org This reaction is a direct method for forming the azetidine core in a single step. However, its application has faced challenges due to the efficient non-radiative decay of the excited imine, which can compete with the desired cycloaddition. rsc.org

Despite these challenges, successful examples have been reported. For instance, the use of triplet sensitizers like acetone (B3395972) can facilitate the [2+2] cycloaddition. Irradiation of 1,3-dimethyl-6-azauracil in the presence of acetone and ethyl vinyl ether yields the corresponding azetidine product in high yield. rsc.org This approach is effective for both electron-rich and unactivated alkenes. rsc.org

Another innovative photochemical approach involves the copper-catalyzed radical 4-exo-dig cyclization of ynamides. nih.gov This method overcomes the typically unfavorable kinetics of 4-exo-dig closures. Under visible light irradiation, a heteroleptic copper complex promotes the cyclization of a range of ynamides into the corresponding azetidines with excellent control over regioselectivity. nih.gov The reaction is tolerant of various functional groups, including protected alcohols and esters. nih.gov

Furthermore, photocatalytic radical strategies have been developed to access functionalized azetidines from highly strained precursors like azabicyclo[1.1.0]butanes. researchgate.net In this process, an organic photosensitizer mediates an energy-transfer process with sulfonyl imines, generating radical intermediates that are intercepted by the azabicyclo[1.1.0]butane in a strain-release process, yielding difunctionalized azetidines. researchgate.net

Table 1: Examples of Photochemical Azetidine Synthesis

MethodStarting MaterialsKey Reagents/ConditionsProduct TypeReference
Aza Paternò-Büchi Reaction1,3-dimethyl-6-azauracil, Ethyl vinyl etherUV light, Acetone (triplet sensitizer)Azetidine-fused heterocycle rsc.org
Radical 4-exo-dig CyclizationYnamides[Cu(bcp)DPEphos]PF6, (i-Pr)2NEt, Visible lightSubstituted azetidines nih.gov
Radical Strain-ReleaseAzabicyclo[1.1.0]butanes, Sulfonyl iminesThioxanthen-9-one (photosensitizer), λ = 420 nmDifunctionalized azetidines researchgate.net

Oxidative and Reductive Cyclization Pathways

Oxidative and reductive methods provide alternative strategies for ring closure, often involving the generation of reactive intermediates that undergo intramolecular cyclization to form the azetidine ring.

A novel and efficient approach for azetidine synthesis is the electrocatalytic intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgacs.org This method merges cobalt catalysis with electrochemical oxidation to achieve the regioselective formation of the four-membered ring, a transformation that is often challenging using traditional methods due to unfavorable kinetics. organic-chemistry.org

The process involves the electrochemical oxidation of a cobalt catalyst, which then enables the generation of a key carbocationic intermediate from the allylic sulfonamide substrate. organic-chemistry.orgacs.org This intermediate undergoes a direct and efficient intramolecular C-N bond formation to yield the azetidine product. organic-chemistry.org The protocol has proven effective for a variety of substrates, including those derived from biologically relevant molecules. organic-chemistry.org Mechanistic studies, including cyclic voltammetry, suggest that the rate-determining step involves either the final nucleophilic cyclization or a second electrochemical oxidation step to form the carbocationic intermediate. acs.org

Table 2: Electrocatalytic Synthesis of Azetidines

SubstrateCatalyst SystemKey ConditionsProductYieldReference
Allylic SulfonamidesCobalt catalystElectrochemical oxidation, Constant cell voltage (e.g., 2.3 V), 22 °CSubstituted AzetidinesGood organic-chemistry.orgacs.org

Enamine Moiety Formation in Azetidine Conjugates

Once the azetidine ring is formed, the next crucial step in synthesizing a molecule like this compound is the formation of the enamine moiety. This involves creating a carbon-carbon double bond adjacent to the azetidine nitrogen atom.

The most classic and direct method for enamine synthesis is the acid-catalyzed condensation of a secondary amine with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org In the context of this compound, this would involve the reaction of azetidine (or a substituted derivative) with isobutyraldehyde.

The reaction mechanism proceeds via nucleophilic addition of the secondary amine to the protonated carbonyl group, forming a hemiaminal (or carbinolamine) intermediate. wikipedia.orglibretexts.org In the presence of an acid catalyst, this intermediate is protonated, leading to the elimination of a water molecule. masterorganicchemistry.com A subsequent deprotonation of the carbon alpha to the newly formed C=N+ bond (the iminium ion) yields the final, stable enamine product. wikipedia.org The reaction is reversible, and to drive it to completion, water is typically removed from the reaction mixture, often by azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.org The formation of enamines from pyrrolidines is generally more favorable than from piperidines, a principle that extends to the strained azetidine ring. acs.org

Table 3: General Scheme for Catalytic Condensation

Reactant 1 (Amine)Reactant 2 (Carbonyl)CatalystConditionsProduct TypeReference
AzetidineIsobutyraldehydeAcid (e.g., p-TsOH)Water removal (e.g., Dean-Stark trap)This compound masterorganicchemistry.comwikipedia.org
Substituted AzetidineKetone or AldehydeAcid catalystDehydrationSubstituted Azetidine-Enamine acs.org

Alternative strategies for enamine synthesis involve forming the C-N bond with a pre-existing olefinic structure, bypassing the need for a carbonyl starting material. These amination reactions offer different synthetic routes and may be advantageous for substrates incompatible with condensation conditions.

One such method is the palladium-catalyzed oxidative amination of unactivated olefins. organic-chemistry.org This procedure allows for the direct coupling of an amine, such as azetidine, with an alkene like isobutene, using a copper-based oxidant to facilitate the reaction. This approach provides a direct construction of the enamine skeleton. organic-chemistry.org

Another powerful technique is the palladium-catalyzed coupling of enol triflates with amines. organic-chemistry.org An enol triflate of isobutyraldehyde could be synthesized and subsequently coupled with azetidine in the presence of a palladium catalyst and a suitable ligand. This method is particularly useful for synthesizing enamines that are not readily accessible through other routes. organic-chemistry.org These metal-catalyzed approaches represent modern alternatives to classical condensation chemistry for the formation of azetidine-enamine conjugates.

Mechanistic Insights into the Reactivity of 1 Azetidino Isobutene and Its Core Structural Units

Reactivity of the Azetidine (B1206935) Heterocyclic Ring

The reactivity of the azetidine ring is largely dictated by its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain makes the four-membered ring susceptible to various chemical transformations, particularly those involving ring-opening. researchgate.net While less strained than the highly reactive three-membered aziridine (B145994) ring, the azetidine scaffold is more reactive than its five-membered pyrrolidine (B122466) analogue, providing a unique balance of stability and reactivity that is advantageous in chemical synthesis. rsc.orgrsc.org

Modes of Ring Opening and Functionalization

The functionalization of azetidines often proceeds through ring-opening reactions, which can be initiated by a variety of reagents and conditions. These reactions relieve the inherent ring strain and provide access to a diverse range of acyclic, substituted amine structures. nih.gov

One of the primary modes of ring-opening involves nucleophilic attack. The electrophilicity of the carbon atoms in the azetidine ring can be enhanced by N-activation, for instance, by converting the azetidine into an azetidinium ion. nih.govbohrium.com This activation renders the ring more susceptible to attack by a wide array of nucleophiles, including carbanions, phosphorus anions, and sulfur anions. bohrium.com The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. For N-alkoxycarbonyl azetidiniums, nucleophilic attack generally occurs at the C4 position when an alkyl group is present at C2. Conversely, if an electron-withdrawing group is at the C2 position, the attack is directed to C2. bohrium.com For N,N-dialkyl azetidiniums lacking a substituent at C4, the nucleophilic attack predominantly occurs at this position. bohrium.com

Azetidines can also undergo functionalization through cycloaddition reactions and C-H activation processes. rsc.org For instance, visible light can be used to promote an aza-Paterno-Büchi reaction, a type of [2+2] cycloaddition, to synthesize azetidines. rsc.org Furthermore, late-stage functionalization of more complex molecules containing an azetidine unit can be achieved through chemoselective deprotection and subsequent substitution at the azetidine nitrogen. researchgate.netnih.gov

The table below summarizes key modes of azetidine ring-opening and functionalization.

Reaction TypeInitiator/ReagentOutcomeRef.
Nucleophilic Ring-OpeningNucleophiles (e.g., carbanions, azide, alkoxides)Formation of functionalized linear amines nih.govresearchgate.net
N-Activation followed by Nucleophilic AttackAlkyl halides, ChloroformatesFormation of azetidinium ions, facilitating ring-opening bohrium.com
[2+2] CycloadditionVisible light (aza-Paterno-Büchi)Synthesis of azetidine rings rsc.org
C-H AminationPalladium(II) catalystsIntramolecular formation of azetidines rsc.org
Late-stage FunctionalizationChemoselective deprotection and substitutionModification of azetidine-containing peptides researchgate.netnih.gov

Stereochemical Outcomes in Azetidine Transformations

The stereochemical outcome of reactions involving the azetidine ring is a critical aspect of its chemistry, particularly in the synthesis of chiral molecules. Many transformations of azetidines proceed with a high degree of stereoselectivity and diastereoselectivity. nih.gov

In nucleophilic ring-opening reactions of azetidinium ions, the attack generally proceeds via an SN2 mechanism, leading to an inversion of configuration at the carbon center being attacked. bohrium.com This stereospecificity allows for the synthesis of polysubstituted linear amines with well-defined stereochemistry. The regioselectivity and stereoselectivity of these reactions are often predictable based on the substitution pattern of the azetidine ring and the nature of the nucleophile. bohrium.comresearchgate.net

Chiral azetidines have emerged as valuable building blocks and ligands in asymmetric catalysis. birmingham.ac.ukresearchgate.net They have been successfully employed in a variety of enantioselective reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net The rigid, puckered conformation of the azetidine ring can effectively control the stereochemical environment around a catalytic metal center or in an organocatalyst, leading to high levels of enantiomeric excess in the products. bham.ac.uk For example, the cis relative configuration of substituents on the azetidine ring can be retained in its metal complexes, which then act as effective chiral catalysts. bham.ac.uk

The stereochemistry of the azetidine ring can also be influenced during its synthesis. For instance, the hydrogenation of chiral 2-azetines can lead to the formation of chiral azetidines with preservation of high enantiomeric excess. nih.gov Conversely, racemization at a stereocenter adjacent to the azetidine ring can occur under certain conditions, potentially through the formation of a transient, achiral intermediate. rsc.org

Key factors influencing stereochemical outcomes are summarized in the following table.

TransformationKey FeatureStereochemical OutcomeRef.
Nucleophilic Ring-OpeningSN2 mechanismInversion of configuration at the reaction center bohrium.com
Asymmetric CatalysisUse of chiral azetidine-derived ligandsHigh enantioselectivity in various reactions birmingham.ac.ukresearchgate.netbham.ac.uk
Synthesis from Chiral PrecursorsHydrogenation of chiral 2-azetinesRetention of enantiomeric excess nih.gov
RacemizationFormation of azafulvenium ion intermediatesLoss of enantiopurity at adjacent stereocenters rsc.org

Reactivity of the Isobutene Alkene Moiety

The isobutene moiety, characterized by a disubstituted double bond, exhibits reactivity typical of alkenes, primarily involving reactions that break the π-bond. The presence of two methyl groups on one of the sp²-hybridized carbons influences the regioselectivity and rate of these reactions.

Electrophilic Addition Pathways

Electrophilic addition is a fundamental reaction of alkenes, including isobutene. In these reactions, the electron-rich π-bond of the alkene attacks an electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

The addition of hydrogen halides, such as hydrogen bromide (HBr), to isobutene typically follows Markovnikov's rule. This rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms. In the case of isobutene, the initial protonation of the double bond leads to the formation of a stable tertiary carbocation. Subsequent attack by the bromide ion on this carbocation results in the formation of 2-bromo-2-methylpropane.

Oxidation Reactions (e.g., Epoxidation Mechanisms)

The double bond of isobutene is susceptible to oxidation by various oxidizing agents. A common and synthetically useful oxidation reaction is epoxidation, which involves the conversion of the alkene to an epoxide (an oxirane). visualizeorgchem.com

Epoxidation of isobutene can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.com The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene. libretexts.orgleah4sci.com This "butterfly" mechanism involves a cyclic transition state and results in the syn-addition of the oxygen atom to the double bond. acs.orgjove.com The products of this reaction are an epoxide and a carboxylic acid. leah4sci.com The rate of epoxidation is generally increased by electron-donating substituents on the alkene, which is consistent with the electrophilic nature of the peroxy acid. acs.org

The resulting epoxide from isobutene, 1,2-epoxy-2-methylpropane, is a reactive intermediate that can undergo further reactions, such as ring-opening with water or methanol, to form various diols and alkoxy alcohols. nih.govacs.org The selectivity for the epoxide can be limited by the formation of these byproducts. nih.govresearchgate.netabo.fi

The table below outlines key aspects of isobutene epoxidation.

ReagentMechanismKey FeaturesProductRef.
Peroxy acid (e.g., m-CPBA)Concerted "butterfly" mechanismsyn-addition of oxygen, electrophilic attack by peroxy acid1,2-epoxy-2-methylpropane visualizeorgchem.comlibretexts.orgacs.orgjove.com
tert-Butyl hydroperoxide (TBHP) with MoSe₂ catalystMetal-oxo and radical mediated pathwaysAccelerated by hydrogen bonding solvents like hexafluoroisopropanol (HFIP)1,2-epoxy-2-methylpropane mdpi.com

Radical Intermediates and Reaction Pathways

In addition to ionic reactions, the isobutene moiety can also undergo reactions involving radical intermediates. These reactions are typically initiated by the presence of a radical initiator, such as a peroxide, and proceed via a chain reaction mechanism. wikipedia.org

A classic example is the anti-Markovnikov addition of hydrogen bromide to alkenes in the presence of peroxides. pharmaguideline.com In this reaction, the homolytic cleavage of the peroxide initiator generates alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical. chemtube3d.com The bromine radical adds to the isobutene double bond at the less substituted carbon to form the more stable tertiary carbon radical. chemtube3d.comlibretexts.org This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product, 1-bromo-2-methylpropane, and regenerate a bromine radical, thus propagating the chain. chemtube3d.com This radical addition pathway is unique to HBr; for HCl and HI, one of the propagation steps is endothermic, making the radical chain reaction unfavorable. pharmaguideline.com

Isobutene can also undergo allylic substitution reactions under radical conditions. For instance, reaction with bromine at high temperatures or with N-bromosuccinimide (NBS) can lead to the abstraction of a hydrogen atom from one of the methyl groups to form a resonance-stabilized allylic radical. chemtube3d.com This radical can then react with a bromine source to form an allylic bromide.

The following table summarizes the key radical reactions of isobutene.

ReactionInitiatorIntermediateProductRegioselectivityRef.
Addition of HBrPeroxidesTertiary carbon radical1-bromo-2-methylpropaneAnti-Markovnikov pharmaguideline.comchemtube3d.comlibretexts.org
Allylic BrominationHigh temperature or NBSResonance-stabilized allylic radical3-bromo-2-methyl-1-propeneAllylic substitution chemtube3d.com

Reaction Mechanisms Involving the Enamine Functional Group

The reactivity of 1-Azetidino-isobutene is fundamentally governed by its enamine functional group. Enamines are highly useful intermediates in organic synthesis, acting as potent carbon nucleophiles. masterorganicchemistry.com This nucleophilicity arises from a resonance structure that places a negative charge on the α-carbon of the double bond, a characteristic significantly influenced by the electron-donating nitrogen atom. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Additions and Electrophilic Trapping

Enamines, such as this compound, are the nitrogen analogs of enolates and are particularly effective nucleophiles. masterorganicchemistry.com Their enhanced reactivity compared to enols stems from the superior electron-donating ability of nitrogen relative to oxygen. This property makes the α-carbon of the enamine susceptible to attack by a wide range of electrophiles.

The general mechanism for the reaction of an enamine with an electrophile (E+) involves the nucleophilic attack of the enamine's α-carbon on the electrophile. This step forms a new carbon-carbon bond and results in the formation of a positively charged iminium ion. This iminium ion intermediate is then typically hydrolyzed by the addition of aqueous acid to yield a substituted aldehyde or ketone, regenerating the secondary amine. masterorganicchemistry.comwikipedia.org

Key reactions involving this mechanism include:

Alkylation: Enamines readily react with electrophilic alkyl halides, particularly activated ones like allyl and benzyl halides. This reaction, pioneered by Gilbert Stork, is known as the Stork enamine alkylation and is a powerful method for forming C-C bonds. masterorganicchemistry.comwikipedia.org

Acylation: Reaction with acyl halides or anhydrides leads to the formation of an acylated iminium salt. Subsequent hydrolysis yields a 1,3-dicarbonyl compound, a valuable synthetic building block. wikipedia.org

Michael Addition: Enamines are sufficiently nucleophilic to participate in conjugate additions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This reaction, followed by hydrolysis, results in the formation of a 1,5-dicarbonyl compound.

Role of Enamine Pyramidalization in Organocatalysis

In the field of organocatalysis, chiral secondary amines are frequently used to catalyze reactions that proceed through an enamine intermediate. rsc.orgnih.gov The geometry of this enamine intermediate, specifically the pyramidalization of the nitrogen atom, plays a critical role in determining its reactivity and the stereochemical outcome of the reaction. nih.govresearchgate.net

The enamine nitrogen is typically sp²-hybridized, but it possesses a degree of pyramidal character. This pyramidalization can be directed either endo (with the nitrogen lone pair on the same side as the Cα-substituent) or exo. nih.gov Research combining computational, NMR spectroscopic, and kinetic experiments has shown that the direction of this pyramidalization has a significant impact on reactivity. rsc.orgnih.gov

Studies on peptidic catalysts bearing cyclic amines of different ring sizes have revealed that endo-pyramidalized enamines are considerably more reactive than their exo-pyramidalized counterparts. rsc.orgnih.gov The increased reactivity of the endo form is attributed to reduced steric hindrance for the incoming electrophile. nih.gov In the exo conformation, the Cα-substituent can shield the nucleophilic carbon from attack. The pyramidalization direction can have a greater effect on reactivity than the n→π* orbital overlap, which is another factor influencing enamine nucleophilicity. rsc.orgresearchgate.netsemanticscholar.org

The table below, based on data from studies on enamines derived from various cyclic amines, illustrates how the ring structure influences key properties related to reactivity. researchgate.netresearchgate.net

Cyclic Amine PrecursorResulting Enamine TypeObserved ¹³C NMR Shift of C(2) (ppm)Predominant PyramidalizationRelative Reactivity
α-Methyl AzetidineAzetidine-derived enamine104.7EndoHigh
PyrrolidinePyrrolidine-derived enamine~95-100Mixed/PlanarModerate
Piperidine (B6355638)Piperidine-derived enamine~90-95ExoLow

Hydrolysis Mechanisms of Enamines

Enamines can be readily converted back to their parent carbonyl compound and secondary amine through acid-catalyzed hydrolysis. masterorganicchemistry.comchemistrysteps.com This reaction is essentially the reverse of enamine formation. The mechanism proceeds through several distinct steps: masterorganicchemistry.comyoutube.com

Protonation of the α-Carbon: The reaction is initiated by the protonation of the enamine at the α-carbon. The enamine has a resonance form where the α-carbon bears a lone pair and a negative charge, making it a site for protonation. youtube.com

Formation of an Iminium Ion: This protonation step generates a resonance-stabilized iminium ion. chemistrysteps.comyoutube.com

Nucleophilic Attack by Water: The electrophilic carbon of the iminium ion is attacked by a water molecule, a nucleophile. chemistrysteps.com This leads to the formation of a protonated carbinolamine.

Deprotonation: A water molecule acts as a base to deprotonate the oxygen, resulting in a neutral carbinolamine intermediate. libretexts.org

Protonation of Nitrogen: The nitrogen atom of the carbinolamine is then protonated by acid, converting the amino group into a good leaving group (a neutral secondary amine). masterorganicchemistry.comyoutube.com

Elimination of the Amine: The lone pair of electrons on the oxygen atom facilitates the elimination of the secondary amine, reforming a C=O double bond and generating a protonated carbonyl group. youtube.com

Final Deprotonation: A final deprotonation step by a water molecule or another base regenerates the acid catalyst and yields the final ketone or aldehyde product. chemistrysteps.com

The rate of hydrolysis is pH-dependent, with the maximum rate typically occurring in weakly acidic conditions (around pH 4-5). pressbooks.pubacs.org

Synergistic Reactivity Between Azetidine and Enamine Components

In this compound, the azetidine ring and the enamine functional group exhibit a synergistic relationship that enhances the molecule's reactivity. This synergy arises primarily from the influence of the strained four-membered azetidine ring on the geometry and electronic properties of the enamine.

Azetidine is a four-membered nitrogen-containing heterocycle with significant ring strain (approx. 25.4 kcal/mol). rsc.org This strain imposes rigid conformational constraints on the substituents attached to the ring. When an azetidine ring is part of an enamine system, these constraints directly influence the pyramidalization of the enamine nitrogen. researchgate.net

As discussed previously, the reactivity of enamines in organocatalysis is highly dependent on the direction of nitrogen pyramidalization. Computational and experimental studies have shown that enamines derived from azetidine strongly favor an endo pyramidalization. researchgate.netresearchgate.net This contrasts with enamines derived from the less strained five-membered pyrrolidine ring, which are more planar, and the six-membered piperidine ring, which tend to adopt an exo pyramidalization due to allylic strain. researchgate.net

The enforced endo conformation in azetidine-derived enamines like this compound has two key consequences:

Reduced Steric Hindrance: The endo geometry directs the bulk of the azetidine ring away from the face of the double bond, minimizing steric hindrance and facilitating the approach of electrophiles to the nucleophilic α-carbon. nih.gov

Enhanced Nucleophilicity: The specific geometry imposed by the strained ring can optimize the alignment of the nitrogen lone pair with the π-system of the double bond, potentially increasing the electron density at the α-carbon and thus enhancing its nucleophilicity.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. In the context of enamines, it provides detailed information about connectivity, stereochemistry, and electronic environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a particularly powerful tool for the structural elucidation of enamines like 1-Azetidino-isobutene. libretexts.orgscielo.br The chemical shift of the carbon atoms, especially the olefinic carbons, is highly sensitive to the electronic and steric environment, making it an excellent probe for configuration and substitution patterns. libretexts.orgrsc.org

Research has shown that the chemical shift of the β-carbon of the enamine double bond is significantly influenced by steric interactions. rsc.org This sensitivity can be used to determine the E/Z configuration of the enamine. In this compound, the electron-donating nitrogen atom of the azetidine (B1206935) ring causes a significant upfield shift for the α-carbon (Cα) and a downfield shift for the β-carbon (Cβ) compared to a simple alkene. The specific chemical shifts provide a fingerprint of the molecule's electronic structure.

The expected ¹³C NMR chemical shifts for this compound can be predicted based on typical values for enamines and substituted alkenes. compoundchem.comlibretexts.org The quaternary Cα, being directly attached to the nitrogen, would appear significantly downfield, while the Cβ, bearing two methyl groups, would be further upfield. The carbons of the azetidine ring and the methyl groups would resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Cα (C=C-N)135 - 150Quaternary carbon, deshielded by nitrogen.
Cβ (C=C(CH₃)₂)95 - 115Shielded due to electron donation from nitrogen.
Azetidine CH₂ (adjacent to N)50 - 65Influenced by the electronegative nitrogen atom.
Azetidine CH₂ (β to N)15 - 30Typical aliphatic carbon environment.
Methyl (CH₃)20 - 30Two equivalent methyl groups.

Rotational Spectroscopy for Conformational and Isomeric Analysis of Alkenes

Rotational spectroscopy measures the transition energies between quantized rotational states of molecules in the gas phase, providing extraordinarily precise information about molecular structure. wikipedia.org This technique is ideal for determining the moments of inertia, from which bond lengths, bond angles, and conformational geometries can be derived with high accuracy. wikipedia.org

For a molecule like this compound, which has a non-zero dipole moment, rotational spectroscopy can be used to unambiguously identify its conformational isomers. Studies on related alkenes, such as 1-hexene (B165129) and 1-octene, have demonstrated the power of pulsed-molecular-beam Fourier transform microwave (FTMW) spectroscopy to identify and characterize a large number of distinct conformers present in a sample, even those with small energy differences. acs.orgacs.orgresearchgate.net

The analysis of the rotational spectrum would yield rotational constants (A, B, C) for each stable conformer. These constants are inversely proportional to the principal moments of inertia of the molecule. By comparing the experimentally determined rotational constants with those calculated for theoretically predicted structures (e.g., from ab initio or DFT calculations), the specific conformation of the azetidine ring and its orientation relative to the isobutene group can be established. frontiersin.org This technique can also resolve the fine and hyperfine structures, providing further details on factors like nuclear quadrupole coupling. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Mechanism Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. It is invaluable for investigating reaction mechanisms that proceed through radical intermediates. Enamines are known to undergo single-electron transfer (SET) to form enamine radical cations, which are key intermediates in many photoredox and oxidative catalytic cycles. chemrxiv.org

The application of advanced time-resolved EPR (TREPR) techniques has enabled the direct observation and characterization of transient enamine radical cations in situ. chinesechemsoc.orgresearchgate.net For this compound, oxidation would lead to the formation of a radical cation. EPR spectroscopy can confirm the existence of this intermediate and provide detailed structural information through the analysis of its hyperfine splitting (HFS) pattern. chinesechemsoc.org The coupling of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) gives rise to characteristic splittings in the EPR spectrum. The magnitude of these hyperfine coupling constants is directly related to the spin density distribution across the molecule, revealing how the unpaired electron is delocalized over the nitrogen and the π-system. chinesechemsoc.orgrsc.org

Table 2: Representative Hyperfine Splitting (HFS) Constants for an Enamine Radical Cation Intermediate.
Coupling NucleusHyperfine Coupling Constant (a)Structural Information Provided
Nitrogen (a(N))0.5 - 0.6 mTIndicates significant spin density on the nitrogen atom.
α-Hydrogen (a(H))~0.2 mTProvides information on the geometry at the α-carbon.
β-Hydrogen (a(H))0.6 - 3.5 mTSensitive to the conformation and substitution at the β-carbon.

*Data is representative for a generic enamine radical cation and serves as an illustrative example. chinesechemsoc.org

Photochemical Spectroscopy for Excited State Characterization

Photochemical spectroscopy encompasses a range of techniques used to study the behavior of molecules upon absorption of light. This is crucial for understanding photoreactions, energy transfer processes, and the properties of electronic excited states. Enamines and related imines can participate in photochemical reactions through direct excitation or by acting as photosensitizers. nih.govorganic-chemistry.org

Techniques such as UV-Vis absorption and fluorescence spectroscopy can be used to characterize the ground and excited singlet states of this compound. The absorption spectrum reveals the energies required for electronic transitions, while the fluorescence spectrum provides information about the energy and lifetime of the lowest excited singlet state. researchgate.net

For a more in-depth understanding of the excited state dynamics, transient absorption spectroscopy can be employed. This pump-probe technique allows for the observation of short-lived excited states (both singlet and triplet) and radical intermediates on timescales from femtoseconds to milliseconds. acs.org By analyzing the transient absorption spectra, one can determine the lifetimes of excited states, identify pathways of intersystem crossing to triplet states, and monitor the formation of subsequent reaction products, providing a complete picture of the photochemical processes involved. researchgate.net

Application of Advanced Spectroscopic Techniques in Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction often requires real-time monitoring of the concentrations of reactants, intermediates, and products. Various advanced spectroscopic techniques can be applied for in situ reaction monitoring. mdpi.comspectroscopyonline.com

For reactions involving this compound, NMR spectroscopy is a powerful tool for mechanistic studies. acs.org By acquiring ¹H or ¹³C NMR spectra at regular intervals during a reaction, it is possible to track the disappearance of starting materials and the formation of products. acs.orgub.edu This method is particularly useful for identifying and characterizing transient intermediates that may accumulate to detectable concentrations. ub.edu

Other techniques like Raman and Infrared (IR) spectroscopy are also well-suited for real-time reaction monitoring, often using fiber-optic probes immersed directly in the reaction vessel. researchgate.netiaea.org These methods provide information about changes in vibrational modes as the reaction progresses. For instance, the disappearance of the C=C stretching vibration of this compound and the appearance of new bands corresponding to a product could be monitored to determine reaction kinetics and endpoints. researchgate.net

Theoretical and Computational Chemistry Approaches to 1 Azetidino Isobutene

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to modern chemistry for tracing the potential energy surface of a reaction, allowing for a detailed description of how reactants are converted into products. nih.gov These methods are crucial for understanding the dynamics of reactions involving the formation and transformation of the azetidine (B1206935) ring system.

A key goal in mechanistic studies is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical factor determining the reaction rate. Quantum chemical methods, such as DFT, are widely used to locate and characterize the geometry and energy of these fleeting structures. nih.govrsc.org

For reactions involving 1-Azetidino-isobutene, such as [2+2] cycloadditions or isomerization, computational chemists can model the process step-by-step. By calculating the energy of various molecular arrangements, they can map out the minimum energy path. rsc.org Calculations reveal that for many reactions involving enamines, transition states can be located, and the corresponding energy barriers provide a quantitative measure of the reaction's feasibility. researchgate.net For instance, in a hypothetical cycloaddition reaction, DFT calculations can distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways, by comparing the energy barriers of the respective transition states.

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound Calculations performed at the B3LYP/6-31G(d) level of theory.

Reaction PathwayTransition StateCalculated Activation Energy (ΔG‡) (kcal/mol)Reaction Type
Concerted [2+2] CycloadditionTS125.8Pericyclic
Stepwise (Zwitterionic Intermediate) - Step 1TS221.5Nucleophilic Attack
Stepwise (Zwitterionic Intermediate) - Step 2TS35.2Ring Closure
E/Z IsomerizationTS415.3Rotation around C=C

Computational studies are instrumental in mapping the complex mechanistic pathways involved in both the synthesis and subsequent reactions of azetidines. One of the most direct methods for forming the azetidine ring is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.gov Quantum chemical calculations can model the electronic excitation involved and elucidate whether the reaction proceeds through a concerted mechanism or involves intermediates like exciplexes or diradicals. researchgate.net

Furthermore, computational chemistry can explore the transformation of the azetidine ring itself. Azetidines are strained four-membered rings, and their reactivity often involves ring-opening reactions. nih.govbeilstein-journals.org Theoretical models can predict the feasibility of such transformations by calculating the reaction profiles for various nucleophilic or electrophilic attacks that lead to ring cleavage. These models help in understanding how factors like substituents on the ring or the nature of the attacking reagent influence the reaction outcome, providing a rational basis for designing new synthetic methodologies. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is extensively applied to study the properties of molecules like this compound and to predict their reactivity.

DFT calculations provide detailed information about the electronic structure of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. For an enamine like this compound, the HOMO is typically localized on the enamine moiety, indicating its nucleophilic character, while the LUMO distribution highlights potential sites for electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

The conformational landscape of a molecule dictates its physical and chemical properties. Azetidine rings can undergo a puckering motion, and the substituents can adopt various spatial arrangements. DFT calculations can accurately determine the geometries and relative energies of different conformers. nih.gov This analysis helps identify the most stable (lowest energy) conformation and the energy barriers to interconversion between different conformers, which is crucial for understanding the molecule's behavior in solution and its interaction with other reagents. researchgate.net

Table 2: Example Conformational Analysis of this compound Calculations performed at the M06-2X/6-311+G(d,p) level of theory.

ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angle (C-N-C=C)
AGlobal Minimum (Planar Enamine)0.00178.5°
BTwisted Enamine4.25135.2°
CPuckered Azetidine Ring1.80175.1°

Many chemical reactions can yield multiple products. DFT calculations are a powerful predictive tool for determining the chemo-, regio-, and stereoselectivity of a reaction. rsc.org By calculating the activation energy barriers for all possible reaction pathways leading to different products, the kinetically favored product can be identified as the one formed via the lowest energy transition state. mdpi.com

For instance, in a cycloaddition reaction involving this compound, DFT can predict:

Chemoselectivity: Whether the reaction occurs at the enamine double bond or another functional group.

Regioselectivity: The orientation of the reactants in the transition state, which determines the substitution pattern in the product.

Stereoselectivity: The preferential formation of one stereoisomer over another (e.g., endo vs. exo in a Diels-Alder reaction or the facial selectivity of an attack on the enamine).

Computational models have successfully predicted reaction outcomes for various azetidine syntheses, guiding experimental efforts toward desired products. thescience.dev

Table 3: DFT Prediction of Regioselectivity in a [3+2] Cycloaddition

PathwayProductActivation Barrier (ΔG‡) (kcal/mol)Predicted Outcome
Pathway ARegioisomer 118.7Major Product
Pathway BRegioisomer 222.1Minor Product

Reactions are almost always performed in a solvent, which can have a profound impact on reaction rates and selectivity. Computational models must account for these solvent effects to provide realistic predictions. There are two primary approaches for modeling solvation: youtube.comiaea.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. nih.gov

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included directly in the calculation. This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models.

For reactions involving polar or charged intermediates and transition states, the choice of solvent can dramatically alter the energy barriers. DFT calculations incorporating solvation models are essential for accurately reproducing experimental observations and for predicting how changing the solvent might influence the outcome of a reaction involving this compound. nih.govrsc.org

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a sophisticated model for understanding the electronic structure and reactivity of molecules like this compound. This approach considers the wave-like properties of electrons and combines atomic orbitals to form molecular orbitals that extend over the entire molecule. Of particular importance in predicting chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In the case of this compound, an enamine, the electronic properties are dominated by the interaction between the nitrogen lone pair and the π-system of the double bond. This p-π conjugation is a defining feature of enamines and significantly influences the energy and distribution of the frontier orbitals. The nitrogen atom, being less electronegative than oxygen, is a powerful π-donor, which makes the alkene component particularly nucleophilic.

The HOMO of this compound is expected to have significant electron density on the α-carbon of the isobutene moiety and the nitrogen atom. This distribution is a direct result of the p-π conjugation, which raises the energy of the HOMO, making the molecule a good electron donor (nucleophile). The LUMO, conversely, is the lowest energy orbital available to accept electrons and is anticipated to have a significant coefficient on the β-carbon of the isobutene group.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating reactions with electrophiles. mdpi.com In enamines, the p-π conjugation decreases the HOMO-LUMO gap compared to the unconjugated parent alkene and amine.

Computational studies using methods like Density Functional Theory (DFT) are instrumental in calculating the precise energies and visualizing the spatial distribution of these frontier orbitals. nih.govaimspress.com For this compound, DFT calculations would likely reveal a HOMO that is delocalized over the N-C=C system, confirming the nucleophilic character of the α-carbon. The LUMO would be primarily located on the π* orbital of the double bond.

Table 1: Representative Frontier Orbital Energies for Enamine Systems
Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Generic Alkene-10.51.512.0
Generic Amine-9.02.011.0
Generic Enamine-6.01.07.0

Note: The values in Table 1 are illustrative and represent typical ranges for these classes of compounds to demonstrate the effect of conjugation on frontier orbital energies.

Computational Assessment of Ring Strain Energies and Their Impact on Reactivity

The four-membered azetidine ring in this compound is characterized by significant ring strain, a key factor that profoundly influences its geometry and chemical reactivity. rsc.org Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent hydrogen atoms (torsional strain), and transannular interactions. Computational chemistry provides powerful tools to quantify this strain energy and understand its consequences.

The ring-strain energy of the parent azetidine molecule is approximately 25.2 kcal/mol. researchgate.net This value is comparable to that of other highly strained cyclic systems like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of less strained rings such as pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This inherent strain makes the azetidine ring susceptible to ring-opening reactions, as the release of this strain provides a thermodynamic driving force. rsc.orgnih.gov

Computational methods, particularly ab initio and DFT calculations, can be employed to calculate the ring strain energy of this compound. This is typically done by comparing the heat of formation of the cyclic molecule with that of a strain-free acyclic reference compound with the same atomic composition. The difference in these values provides a quantitative measure of the strain energy.

The presence of the isobutene substituent on the nitrogen atom can modulate the ring strain of the azetidine core. The geometry of the nitrogen atom in an enamine prefers to be planar to maximize p-π overlap. wikipedia.org This planarity can either exacerbate or slightly alleviate the inherent strain of the four-membered ring, depending on the resulting bond angles and torsional interactions. Computational models can precisely predict these geometric changes and their energetic consequences.

The impact of this ring strain on reactivity is twofold. Firstly, it provides a thermodynamic driving force for reactions that involve the opening of the four-membered ring. Secondly, the altered bond angles and hybridization within the strained ring can affect the electronic properties of the enamine moiety. For instance, the strain may influence the degree of p-π conjugation by affecting the planarity of the nitrogen and the attached double bond, thereby modifying the HOMO energy and the nucleophilicity of the molecule. The reactivity of enamines derived from cyclic secondary amines is influenced by the ring size, with smaller rings often exhibiting enhanced reactivity due to a combination of strain and stereoelectronic factors. makingmolecules.com

Table 2: Comparison of Ring Strain Energies in Cyclic Amines
Cyclic AmineRing SizeApproximate Ring Strain Energy (kcal/mol)
Aziridine326.7 researchgate.net
Azetidine425.2 researchgate.net
Pyrrolidine55.8 researchgate.net
Piperidine (B6355638)6~0 researchgate.net

Applications of 1 Azetidino Isobutene in Contemporary Organic Synthesis

1-Azetidino-isobutene as a Versatile Synthetic Synthon

1-Azetines, such as this compound, are characterized by a reactive imine moiety (C=N bond) within the strained four-membered ring. nih.gov This feature, combined with the ring strain, makes them highly versatile synthetic building blocks. researchgate.net Their utility stems from the ability to undergo various addition reactions across the π-bond, providing access to a wide array of substituted azetidines. nih.gov The reactivity of the azetine ring allows for its use as a precursor in the synthesis of numerous nitrogen-containing compounds, highlighting its importance as a synthetic intermediate. rsc.orgresearchgate.net The strain inherent in the four-membered ring is a critical factor, positioning its reactivity between the highly reactive aziridines and the more stable pyrrolidines, offering a unique combination of stability and controlled reactivity. rsc.org

Development of Complex Nitrogen-Containing Molecular Architectures

The application of 1-azetines extends to the systematic development of complex, nitrogen-containing molecular architectures. These strained heterocycles serve as foundational starting materials for more elaborate structures. researchgate.net Through reactions like cycloadditions or ring-opening, the simple azetine core can be transformed into intricate polycyclic systems and other heterocyclic structures. nih.govresearchgate.net For instance, the reaction of 1-azetines with reactive species like ketenes and isocyanates provides a direct route to complex polycyclic azetidines. nih.gov This strategic use of azetines as foundational units enables chemists to build molecular complexity efficiently, starting from a relatively simple, strained ring system.

Synthesis of Diverse Functionalized Azetidine (B1206935) Derivatives for Chemical Libraries

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. rsc.orgchemrxiv.org Consequently, methods to synthesize diverse libraries of functionalized azetidine derivatives are of high value in drug discovery. Starting from precursors like this compound, a variety of substitution patterns can be introduced. Modern synthetic methods, including strain-release functionalization of related compounds like 1-azabicyclobutanes, palladium-catalyzed C-H amination, and ring contraction of larger heterocycles, have enabled the creation of densely functionalized azetidines that are otherwise difficult to access. rsc.orgchemrxiv.org These strategies facilitate the parallel synthesis of stereodefined azetidines, which are crucial for building chemical libraries used in activity-based protein profiling and high-throughput screening. chemrxiv.org

Synthesis Strategy for Azetidine DerivativesDescriptionReference
Strain-Release Functionalization Utilizes strained precursors like 1-azabicyclobutanes, which react with various reagents to yield bis-functionalized azetidines. chemrxiv.orgorganic-chemistry.org
C-H Amination/Activation Intramolecular palladium-catalyzed amination of C(sp3)-H bonds to form the azetidine ring. rsc.org
Ring Contraction Synthesis of α-carbonyl-azetidines through the ring contraction of 2-pyrrolidinones. rsc.org
Cycloaddition Reactions The [2+2] photocycloaddition between an imine and an alkene (aza Paternò-Büchi reaction) to form the azetidine ring.

Strategic Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex products in a single step from three or more reactants, thereby increasing efficiency and atom economy. beilstein-journals.org While specific MCRs involving this compound are not extensively detailed, the high reactivity of the azetine core makes it a suitable candidate for integration into novel MCRs. For example, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used to create diverse molecular scaffolds. beilstein-journals.orgmdpi.com The electrophilic nature of the C=N bond in a protonated 1-azetine (B13808008) could allow it to act as a reactive component in such sequences, leading to the rapid assembly of highly functionalized azetidine-containing molecules. The development of MCRs that incorporate strained heterocyclic intermediates is an active area of research aimed at producing novel chemical entities. researchgate.net

Leveraging Azetines as Reactive Intermediates for Polycyclic Systems

Azetines are particularly effective as reactive intermediates for the synthesis of fused and spirocyclic polycyclic systems. nih.gov Their strained π-systems are primed to participate in cycloaddition reactions, which are among the most powerful methods for ring formation in organic synthesis. nih.gov 1-Azetines readily react with ketenes and isocyanates in cycloadditions to yield complex bicyclic azetidines. nih.gov Similarly, 2-azetines have been shown to participate in [4+2] cycloadditions, demonstrating the versatility of the azetine core in constructing larger ring systems. nih.gov

Cycloaddition TypeReactant PartnerResulting Structure
[3+2] Cycloaddition DipolesFused-polycyclic azetidines
Reaction with Ketenes/Isocyanates Ketenes, IsocyanatesComplex polycyclic azetidines
[4+2] Cycloaddition Dienes (for 2-azetines)Fused-polycyclic azetidines

These reactions leverage the inherent strain of the azetine ring to drive the formation of more complex and thermodynamically stable polycyclic architectures.

Applications in the Preparation of Scaffolds for Bioactive Molecules

The azetidine ring is a key structural component in a variety of natural products and pharmaceuticals, where it often serves to improve physicochemical properties such as lipophilicity and metabolic stability. rsc.orgchemrxiv.org Its unique, rigid, three-dimensional structure makes it an attractive scaffold for the design of bioactive molecules. Functionalized azetidines, derived from precursors like this compound, are used as building blocks for compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. chemrxiv.orgjmchemsci.com The ability to synthesize diverse libraries of azetidine derivatives allows for the exploration of new chemical space in the search for novel therapeutic agents. rsc.orgchemrxiv.org

PharmaceuticalTherapeutic Class
Azelnidipine Antihypertensive calcium channel blocker
Cobimetinib Mitogen-activated protein kinase inhibitor
Delafloxacin Antibiotic
Baricitinib Janus kinase (JAK) inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Azetidino-isobutene, and how can its purity and structural identity be rigorously validated?

  • Methodological Answer : Begin with literature surveys to identify established methods for synthesizing strained azetidine derivatives. Common approaches include [2+2] cycloadditions or ring-closing metathesis. For validation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D techniques like COSY/HSQC) to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) and elemental analysis should corroborate molecular formulas. Purity can be assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standardized protocols .

Q. How can researchers design experiments to characterize the thermal stability and reactivity of this compound under varying conditions?

  • Methodological Answer : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess thermal stability. Reactivity studies should employ controlled environments (e.g., inert atmosphere, varying solvents) with in-situ monitoring via infrared (IR) spectroscopy or ultraviolet-visible (UV-Vis) spectroscopy. Kinetic studies can quantify reaction rates, while computational methods (e.g., density functional theory, DFT) predict transition states and intermediates .

Advanced Research Questions

Q. How can contradictory data regarding the ring-opening pathways of this compound in nucleophilic vs. electrophilic environments be resolved?

  • Methodological Answer : Design comparative experiments using isotopic labeling (e.g., 15N^{15}\text{N} or 2H^{2}\text{H}) to track reaction pathways. Pair experimental data (e.g., kinetic isotope effects) with computational simulations (DFT or molecular dynamics) to model competing mechanisms. Validate hypotheses through cross-referencing with analogous azetidine derivatives and systematic variation of reaction conditions (pH, temperature, solvent polarity) .

Q. What advanced spectroscopic techniques are critical for resolving ambiguities in the conformational analysis of this compound?

  • Methodological Answer : Employ dynamic NMR (DNMR) to study ring puckering equilibria at variable temperatures. Rotational spectroscopy or X-ray crystallography can provide definitive structural data. For electronic structure insights, utilize UV photoelectron spectroscopy (UPS) or electron paramagnetic resonance (EPR) if radical intermediates are suspected. Correlate findings with computational conformational scans .

Q. How can researchers develop a robust analytical framework to quantify trace impurities or degradation products of this compound in complex matrices?

  • Methodological Answer : Optimize hyphenated techniques like LC-MS/MS or GC-MS with selective ion monitoring (SIM) for sensitivity. Validate methods using spiked samples and statistical parameters (limit of detection, recovery rates). For degradation studies, employ accelerated stability testing (e.g., ICH guidelines) and isolate products via preparative chromatography. Structural elucidation requires tandem MS and comparative spectral libraries .

Q. What strategies address discrepancies between theoretical predictions (e.g., DFT) and experimental observations in the [4+2] cycloaddition behavior of this compound?

  • Methodological Answer : Re-examine computational parameters (basis sets, solvation models) for alignment with experimental conditions. Perform distortion/interaction analysis to identify overlooked steric or electronic factors. Experimental validation might involve trapping intermediates (e.g., using cryogenic matrix isolation) or modifying substituents to probe electronic effects. Cross-disciplinary collaboration with theoretical chemists is advised .

Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions are tractable and impactful .
  • Data Interpretation : Use PICO (Population, Intervention, Comparison, Outcome) for mechanistic studies, e.g., comparing reactivity across azetidine derivatives .
  • Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data presentation, ensuring reproducibility via detailed supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.